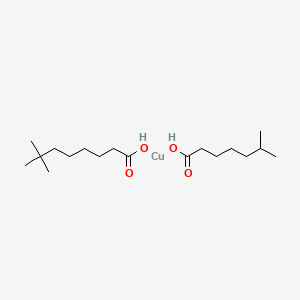

(Isooctanoato-O)(neodecanoato-O)copper

Description

Contextualization within the Field of Metal Carboxylate Chemistry

Metal carboxylates, also known as metal soaps, are a class of coordination compounds formed between a metal ion and one or more carboxylate ligands. mdpi.com This field has a long history, with early applications dating back to ancient times in paints and lubricants. semanticscholar.org In modern chemistry, metal carboxylates are recognized for their structural diversity and wide-ranging applications. The carboxylate ligand can coordinate to the metal center in various modes, including monodentate, bidentate, and bridging fashions, leading to the formation of mononuclear, binuclear, or polynuclear structures. mdpi.comiitg.ac.in The well-known paddle-wheel structure, for instance, is a common motif for dinuclear copper(II) carboxylates. mdpi.comnih.gov

Significance and Broader Implications of Copper Carboxylate Complexes in Contemporary Chemical Research

Copper carboxylate complexes are of particular importance in contemporary chemical research due to their versatile applications. They are widely employed as catalysts in a variety of organic transformations, including oxidation and cross-coupling reactions. nih.gov The unique redox properties of the Cu(II)/Cu(I) couple make these complexes well-suited for catalytic cycles. nih.gov Beyond catalysis, copper carboxylates serve as precursors for the synthesis of nanomaterials, such as copper and copper oxide nanoparticles, through thermal decomposition. researchgate.net They also find use as adhesion promoters in the rubber industry and as driers in paints and coatings. americanelements.com Furthermore, the biological activity of certain copper carboxylate complexes has opened avenues for their investigation as potential therapeutic agents. nih.govnih.gov

Evolution of Research Trajectories Pertaining to (Isooctanoato-O)(neodecanoato-O)copper and Related Species

The research trajectory in the field of copper carboxylates has evolved from the study of simple, single-ligand systems like copper acetate (B1210297) to more complex, mixed-ligand and polynuclear structures. This evolution is driven by the desire to create compounds with tailored properties for specific applications. The investigation of heteroleptic complexes, such as (Isooctanoato-O)(neodecanoato-O)copper, is a key aspect of this progression. By combining different carboxylate ligands, researchers can modulate the steric and electronic environment around the copper center, thereby influencing the complex's stability, solubility, and catalytic activity. While specific research on (Isooctanoato-O)(neodecanoato-O)copper is not extensively documented in publicly available literature, the principles governing its behavior can be inferred from studies on other mixed-ligand copper carboxylates.

Fundamental Principles Governing the Reactivity and Application of Alkyl Carboxylate Copper Compounds

The reactivity of alkyl carboxylate copper compounds is largely dictated by the nature of the carboxylate ligands and the coordination geometry of the copper center. The long, branched alkyl chains of isooctanoate and neodecanoate, for example, impart significant solubility in nonpolar organic solvents, which is advantageous for many applications in catalysis and materials synthesis.

The copper center in these complexes can participate in redox reactions, cycling between Cu(II) and Cu(I) or even Cu(III) states. This redox activity is central to their catalytic function. For instance, in oxidation reactions, the copper complex can activate oxidants like peroxides. The carboxylate ligands can also play a direct role in the reaction mechanism, for example, by acting as a proton shuttle or by influencing the substrate's approach to the metal center.

The thermal decomposition of alkyl carboxylate copper compounds is a key process in their application as precursors for nanomaterials. Upon heating, the carboxylate ligands are lost, leading to the formation of metallic copper or copper oxide. The decomposition temperature and the nature of the resulting material can be influenced by the structure of the alkyl carboxylate ligands.

Interactive Data Table: Properties of Ligands and Related Compounds

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Key Properties |

| Isooctanoic Acid | C₈H₁₆O₂ | 144.21 | Branched-chain carboxylic acid, contributes to solubility in nonpolar solvents. |

| Neodecanoic Acid | C₁₀H₂₀O₂ | 172.26 | Highly branched-chain carboxylic acid, enhances solubility and stability. |

| Copper(II) Isooctanoate | C₁₆H₃₀CuO₄ | 349.95 | Used as a catalyst and wood preservative. |

| Copper(II) Neodecanoate | C₂₀H₃₈CuO₄ | 406.06 | Employed as a catalyst, and in the production of conductive inks. chemicalbook.com |

| (Isooctanoato-O)(neodecanoato-O)copper | C₁₈H₃₄CuO₄ | 380.00 | A mixed-ligand complex with properties derived from both carboxylate ligands. |

Properties

CAS No. |

84129-19-1 |

|---|---|

Molecular Formula |

C18H36CuO4 |

Molecular Weight |

380.0 g/mol |

IUPAC Name |

copper;7,7-dimethyloctanoic acid;6-methylheptanoic acid |

InChI |

InChI=1S/C10H20O2.C8H16O2.Cu/c1-10(2,3)8-6-4-5-7-9(11)12;1-7(2)5-3-4-6-8(9)10;/h4-8H2,1-3H3,(H,11,12);7H,3-6H2,1-2H3,(H,9,10); |

InChI Key |

PNTNPQYEWJGRMC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCCC(=O)O.CC(C)(C)CCCCCC(=O)O.[Cu] |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Precursor Design for Isooctanoato O Neodecanoato O Copper

Diverse Preparative Pathways for the Elaboration of (Isooctanoato-O)(neodecanoato-O)copper

The preparation of (Isooctanoato-O)(neodecanoato-O)copper can be approached through several synthetic routes, leveraging solution-phase, solid-state, and vapor-phase techniques. The choice of method often dictates the final properties of the complex.

Solution-based synthesis is the most conventional approach for preparing copper carboxylates. bu.edu.eg This typically involves the reaction of a copper(II) salt with the desired carboxylic acids (isooctanoic acid and neodecanoic acid) or their corresponding salts in a suitable solvent.

Conventional Methods: A common method involves the reaction of a copper(II) salt, such as copper(II) acetate (B1210297), with a stoichiometric mixture of isooctanoic acid and neodecanoic acid in an ethanol-water solution. bu.edu.eg The product can precipitate from the solution and be isolated by filtration. bu.edu.eg Another approach is the reaction of basic copper(II) carbonate with the carboxylic acids. bu.edu.eg The choice of solvent is crucial and can influence the coordination environment of the copper ion. Protic solvents, for instance, can participate in the reaction and affect the final product. acs.org

Solvothermal and Hydrothermal Methods: These emerging techniques involve carrying out the synthesis in a closed system, such as an autoclave, at elevated temperatures and pressures. Solvothermal synthesis uses an organic solvent, while hydrothermal synthesis employs water. researchgate.netrsc.org These methods can promote the formation of highly crystalline products and unique morphologies. For instance, solvothermal synthesis has been successfully used to prepare copper-based metal-organic frameworks (MOFs) with controlled structures. rsc.org While specific studies on (Isooctanoato-O)(neodecanoato-O)copper are not prevalent, the principles of solvothermal synthesis of other copper carboxylates suggest its applicability. researchgate.netrsc.org

A hypothetical solvothermal synthesis of (Isooctanoato-O)(neodecanoato-O)copper could involve heating a mixture of a copper(II) source, isooctanoic acid, and neodecanoic acid in a solvent like ethanol (B145695) or a dimethylformamide (DMF)/ethanol/water mixture. The temperature and reaction time would be critical parameters to control the outcome of the synthesis.

Table 1: Illustrative Parameters for Solution-Based Synthesis of Mixed-Ligand Copper Carboxylates

| Parameter | Conventional Method | Solvothermal/Hydrothermal Method |

| Copper Source | Copper(II) acetate, Copper(II) chloride, Copper(II) sulfate | Copper(II) nitrate, Copper(II) chloride |

| Ligand Sources | Isooctanoic acid, Neodecanoic acid | Sodium isooctanoate, Sodium neodecanoate |

| Solvent | Ethanol/Water, Methanol (B129727) | Water, Ethanol, DMF |

| Temperature | Room Temperature to Reflux | 100-200 °C |

| Pressure | Atmospheric | Autogenous |

| Reaction Time | Several hours to overnight | 12-72 hours |

Solid-state synthesis, particularly mechanochemistry, offers a solvent-free or low-solvent alternative for the preparation of copper complexes. beilstein-journals.orgbeilstein-journals.org This method involves the grinding of solid reactants, often in a ball mill, to induce chemical reactions. beilstein-journals.org

Mechanochemical synthesis can be particularly advantageous for producing anhydrous complexes and can lead to the formation of different polymorphs or morphologies compared to solution-based methods. beilstein-journals.org For the synthesis of (Isooctanoato-O)(neodecanoato-O)copper, a potential mechanochemical route would involve milling a mixture of a copper(II) salt (e.g., copper(II) acetate or copper(II) oxide) with isooctanoic acid and neodecanoic acid. A base, such as potassium carbonate, might be included to facilitate the reaction. beilstein-journals.org This approach is lauded for its adherence to green chemistry principles by minimizing solvent waste. beilstein-journals.orgbeilstein-journals.org

Vapor-phase and aerosol-assisted methods are less common for the synthesis of simple copper carboxylates but are employed for the deposition of thin films of metal-organic frameworks and other coordination compounds. rsc.orgsemanticscholar.orgrsc.org

In a potential vapor-phase synthesis of (Isooctanoato-O)(neodecanoato-O)copper, a volatile copper precursor could be reacted with the vapors of isooctanoic and neodecanoic acids. Alternatively, an aerosol-assisted chemical vapor deposition (AACVD) approach could be envisioned, where a solution containing the copper precursor and the carboxylic acids is nebulized and transported to a heated substrate where the reaction and deposition occur. acs.org These methods offer excellent control over film thickness and orientation but are generally more complex to implement than solution or solid-state routes. rsc.org

Influence of Ligand Design and Stoichiometry on Compound Formation and Yield

The design of the ligands and their stoichiometric ratio are critical factors that govern the structure, and consequently the properties, of the resulting copper complex. In the case of (Isooctanoato-O)(neodecanoato-O)copper, the interplay between the isooctanoate and neodecanoate ligands is paramount.

Carboxylic acids can adopt various coordination modes, such as monodentate, bidentate bridging, or chelating, which influences the final structure of the complex, often leading to dinuclear "paddle-wheel" structures in copper(II) carboxylates. nih.govmdpi.com The relative steric bulk and electronic properties of the isooctanoate and neodecanoate ligands will influence their arrangement around the copper center(s).

The stoichiometric ratio of the two carboxylic acids in the reaction mixture is a key parameter to control the formation of the desired mixed-ligand complex versus a mixture of the single-ligand complexes, Cu(isooctanoate)₂ and Cu(neodecanoate)₂. Careful control of the stoichiometry is necessary to maximize the yield of the heteroleptic (mixed-ligand) product. banglajol.info The pKa values of the carboxylic acids can also play a role in the competitive coordination to the copper ion. acs.org

Strategies for Controlling Purity, Crystallinity, and Morphology During Synthesis

Controlling the purity, crystallinity, and morphology of (Isooctanoato-O)(neodecanoato-O)copper is essential for its potential applications. Several strategies can be employed during synthesis to achieve this control.

Purity: The purity of the final product is highly dependent on the purity of the starting materials and the precise control of reaction conditions, particularly the stoichiometry of the ligands. bu.edu.eg Recrystallization from a suitable solvent is a common purification technique for solution-synthesized complexes.

Crystallinity: The crystallinity of the product can be influenced by the choice of synthetic method. Solvothermal and hydrothermal methods are known to yield highly crystalline products due to the slow reaction rates and equilibrium conditions. researchgate.net The rate of cooling in solution-based methods can also affect the crystal size and quality.

Morphology: The morphology of the synthesized material can be tuned by varying parameters such as the solvent, temperature, reaction time, and the use of structure-directing agents or surfactants. mdpi.com For instance, in solution synthesis, the choice of solvent can influence the crystal habit. In mechanochemical synthesis, the milling time and frequency can affect the particle size and morphology. beilstein-journals.org

Table 2: Research Findings on Controlling Properties of Copper Carboxylate Synthesis

| Property | Controlling Factors | Expected Outcome for (Isooctanoato-O)(neodecanoato-O)copper |

| Purity | Stoichiometric control of ligands, Purity of precursors, Recrystallization | Formation of the desired mixed-ligand complex with minimal homoleptic byproducts. |

| Crystallinity | Slow cooling rates, Solvothermal/hydrothermal conditions | Larger, more well-defined crystals with higher structural order. |

| Morphology | Solvent system, Temperature, Additives (surfactants), Mechanochemical parameters | Control over particle shape and size (e.g., nanorods, platelets, powders). |

Green Chemistry Principles and Sustainable Practices in the Synthesis of (Isooctanoato-O)(neodecanoato-O)copper

The principles of green chemistry are increasingly being applied to the synthesis of coordination compounds to minimize environmental impact and enhance sustainability. youtube.comresearchgate.net

Key green chemistry considerations for the synthesis of (Isooctanoato-O)(neodecanoato-O)copper include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product. youtube.com

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, ethanol, or supercritical CO₂. youtube.com

Energy Efficiency: Employing synthetic methods that can be carried out at ambient temperature and pressure, or using energy-efficient techniques like mechanochemistry. beilstein-journals.orgyoutube.com

Waste Prevention: Choosing synthetic pathways that minimize the formation of byproducts and waste. youtube.com Mechanochemical synthesis is a prime example of a waste-reducing method as it often requires no solvent. beilstein-journals.orgbeilstein-journals.org

Use of Renewable Feedstocks: While not directly applicable to the copper source, the carboxylic acid ligands could potentially be derived from renewable bio-based sources in the future.

Electrochemical synthesis is another green alternative that can be considered. This method uses electricity to drive the chemical reaction, often in aqueous media, and can offer high selectivity and reaction rates with minimal waste. analis.com.my The synthesis of other copper carboxylates has been successfully demonstrated using electrochemical techniques. analis.com.my

Coordination Chemistry and Advanced Structural Investigations of Isooctanoato O Neodecanoato O Copper

Spectroscopic and Diffraction Techniques for Detailed Structural Elucidation

A comprehensive understanding of the structure of (Isooctanoato-O)(neodecanoato-O)copper requires the application of multiple analytical techniques. Diffraction methods provide precise spatial arrangements of atoms in the solid state, while various spectroscopic techniques probe the electronic structure, ligand binding modes, and dynamic processes of the complex in both solid and solution phases.

Single-crystal X-ray diffraction (SC-XRD) offers the most definitive method for determining the molecular structure of crystalline compounds. For copper(II) carboxylates, including mixed-ligand systems, the predominant solid-state architecture is the dinuclear paddlewheel structure. nih.govresearchgate.net In this arrangement, two copper(II) ions are bridged by the four carboxylate groups (two isooctanoate and two neodecanoate ligands). The Cu-Cu distance in such structures is typically around 2.6 Å. researchgate.net Each copper atom generally exhibits a distorted square pyramidal or octahedral geometry. nih.gov The four oxygen atoms from the carboxylate bridges form the equatorial plane, with the other copper atom and potentially a solvent or other axial ligand occupying the axial positions. nih.gov The bulky, branched nature of the isooctanoate and neodecanoate ligands would be expected to influence the crystal packing and potentially the fine details of the paddlewheel structure.

Powder X-ray diffraction (PXRD) is crucial for analyzing polycrystalline samples, verifying phase purity, and identifying different polymorphic forms. researchpublish.comisroset.orgresearchgate.net Polymorphism, the existence of multiple crystalline forms, can arise from different packing arrangements of the dinuclear units, influenced by crystallization conditions. Each polymorph would exhibit a unique PXRD pattern, although all might be based on the same fundamental paddlewheel dimer. While specific diffraction data for (Isooctanoato-O)(neodecanoato-O)copper is not publicly available, analysis of related structures provides expected parameters.

Table 1: Typical Crystallographic Parameters for Dinuclear Copper(II) Carboxylate Paddlewheel Complexes

| Parameter | Typical Value Range | Significance |

|---|---|---|

| Cu-Cu Distance (Å) | 2.58 - 2.65 | Indicates the proximity of the two metal centers in the dimer. researchgate.net |

| Cu-O (equatorial) Distance (Å) | 1.95 - 2.00 | Represents the bond length between copper and the bridging carboxylate oxygen atoms. researchgate.net |

| Cu-L (axial) Distance (Å) | 2.10 - 2.25 | Represents the bond to an axial ligand (e.g., water, pyridine), typically longer than equatorial bonds due to the Jahn-Teller effect. nih.gov |

| O-C-O Angle (°) | ~125 | The internal angle of the coordinated carboxylate group. |

| Deviation of Cu from O₄ plane (Å) | 0.20 - 0.25 | Measures the displacement of the copper atom from the mean plane of the four equatorial oxygen atoms, indicating the degree of square pyramidal distortion. researchgate.net |

Vibrational spectroscopy is essential for confirming the coordination of the carboxylate ligands to the copper center. In Fourier-transform infrared (FT-IR) and Raman spectroscopy, the key diagnostic feature is the shift in the carboxylate stretching frequencies upon complexation. nih.govnih.gov

The free carboxylic acids (isooctanoic and neodecanoic acid) exhibit a characteristic broad O-H stretching band (around 3000 cm⁻¹) and a C=O stretching band (around 1710 cm⁻¹). nih.gov Upon deprotonation and coordination to the copper(II) ion, the O-H band disappears, and the C=O band is replaced by two new bands: the asymmetric carboxylate stretch (ν_asym(COO⁻)) and the symmetric carboxylate stretch (ν_sym(COO⁻)). nih.govnih.gov

The separation between these two frequencies (Δν = ν_asym - ν_sym) is a powerful indicator of the carboxylate coordination mode. For a bridging bidentate coordination, as expected in a paddlewheel structure, the Δν value is typically in the range of 170–250 cm⁻¹. nih.gov Raman spectroscopy provides complementary information and is particularly useful for studying the Cu-O vibrations, which appear at lower frequencies (typically below 500 cm⁻¹). nih.govd-nb.info

Table 2: Characteristic Vibrational Frequencies for (Isooctanoato-O)(neodecanoato-O)copper Analysis

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopic Technique | Interpretation |

|---|---|---|---|

| ν(O-H) of free acid | ~3400-2400 (broad) | FT-IR | Disappears upon coordination, confirming deprotonation of the carboxylic acid. nih.govnih.gov |

| ν(C=O) of free acid | ~1710 | FT-IR, Raman | Replaced by ν_asym and ν_sym of the carboxylate upon coordination. nih.gov |

| ν_asym(COO⁻) | ~1600 - 1630 | FT-IR, Raman | Asymmetric stretching of the coordinated carboxylate group. nih.govnih.gov |

| ν_sym(COO⁻) | ~1400 - 1440 | FT-IR, Raman | Symmetric stretching of the coordinated carboxylate group. nih.gov |

| ν(Cu-O) | ~400 - 480 | FT-IR, Raman | Stretching vibration of the copper-oxygen bond, confirming coordination. nih.govresearchgate.net |

Electron Paramagnetic Resonance (EPR) spectroscopy is a primary technique for studying paramagnetic d⁹ Cu(II) centers. nih.gov For a monomeric copper(II) complex, the spectrum typically reveals g-tensor values (g_∥ and g_⊥) that are characteristic of the coordination geometry. An axial spectrum with g_∥ > g_⊥ > 2.0023 is indicative of a d(x²-y²) ground state, commonly found in elongated octahedral or square pyramidal geometries. researchgate.net

However, for a dinuclear paddlewheel structure like that expected for (Isooctanoato-O)(neodecanoato-O)copper, the two Cu(II) centers are often antiferromagnetically coupled. This coupling leads to a diamagnetic ground state (S=0) and a paramagnetic excited triplet state (S=1). The EPR spectrum of such a system, when observable, corresponds to the transitions within the triplet state and is characterized by a "half-field" signal at g ≈ 4 in addition to features in the g ≈ 2 region. The analysis of these spectra can provide the zero-field splitting parameters (D and E), which relate to the magnetic anisotropy and the distance between the copper ions.

Table 3: Expected EPR Parameters for Copper(II) Carboxylate Complexes

| Parameter | Typical Value | Interpretation |

|---|---|---|

| g_∥ (Monomer) | 2.30 - 2.40 | Component of the g-tensor parallel to the principal symmetry axis; indicates a d(x²-y²) ground state. researchgate.net |

| g_⊥ (Monomer) | 2.05 - 2.10 | Component of the g-tensor perpendicular to the principal symmetry axis. researchgate.net |

| A_∥ (Monomer) | 120 - 200 G (360-600 MHz) | Hyperfine coupling constant to the copper nucleus (I=3/2), provides information on the covalency of the Cu-ligand bond. |

| D (Dimer) | ~0.3 - 0.4 cm⁻¹ | Zero-field splitting parameter (axial term), related to the dipole-dipole interaction between the two Cu(II) ions. |

| g_eff (Half-field signal) | ~4.0 | Characteristic of the ΔM_s = ±2 transition within the triplet state of a dinuclear complex. |

The study of paramagnetic molecules by Nuclear Magnetic Resonance (NMR) spectroscopy is challenging due to the presence of the unpaired electron, which causes significant line broadening and large chemical shifts (paramagnetic shifts). acs.orgnih.gov However, for weakly coupled binuclear copper(II) systems, the electron relaxation time (τ_s) can be significantly shortened compared to mononuclear species. acs.org This faster relaxation can lead to unusually sharp and well-resolved NMR signals, making the technique viable for structural analysis in solution. acs.org

For (Isooctanoato-O)(neodecanoato-O)copper in non-coordinating solvents, ¹H NMR could potentially be used to study the integrity of the dimeric paddlewheel structure. In coordinating solvents, NMR could monitor the equilibrium between the dimer and any monomeric species that form through solvent coordination. Furthermore, it could be used to investigate dynamic ligand exchange processes between the coordinated carboxylates and any free ligands present in the solution. acs.org The large paramagnetic shifts would spread the signals over a wide range, potentially allowing for the resolution of protons on both the isooctanoate and neodecanoate ligands.

Table 4: Application of Paramagnetic NMR to (Isooctanoato-O)(neodecanoato-O)copper

| NMR Observable | Challenge | Potential Information Yielded |

|---|---|---|

| Hyperfine-shifted signals | Broad signals due to paramagnetic relaxation; large chemical shift range. acs.org | Confirmation of paramagnetic nature in solution; potential assignment of signals to specific protons on the ligands. acs.org |

| Signal Linewidths (T₂ relaxation) | Signals can be broadened beyond detection. acs.org | Provides information on electron relaxation times (τ_s) and the distance of nuclei from the paramagnetic center. Sharper lines in dimers can confirm binuclearity in solution. acs.org |

| Variable-Temperature NMR | Decomposition at higher temperatures; solvent freezing at lower temperatures. | Study of dynamic equilibria (e.g., dimer-monomer) and ligand exchange rates. |

| 2D-COSY | Fast relaxation can make cross-peaks difficult to observe. | Aids in the assignment of proton signals within the isooctanoate and neodecanoate ligands. acs.org |

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides information on the oxidation state and local coordination environment of the absorbing atom, in this case, copper. It does not require crystalline samples. The XAS spectrum is divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). researchgate.netnih.gov

The Cu K-edge XANES region is sensitive to the oxidation state and coordination geometry. The position of the absorption edge can confirm the +2 oxidation state of the copper. researchgate.netnih.gov Pre-edge features, such as the weak 1s→3d transition, can provide insight into the symmetry of the copper site. nih.gov

The EXAFS region contains oscillatory signals that result from the backscattering of the ejected photoelectron by neighboring atoms. Analysis of the EXAFS can yield precise information about the number, type, and distance of atoms in the immediate coordination sphere of the copper, such as the Cu-O bond lengths of the carboxylate ligands and the Cu-Cu distance in the paddlewheel dimer. nih.gov

Table 5: Information from X-ray Absorption Spectroscopy (XAS)

| XAS Region | Information Obtained | Relevance to the Compound |

|---|---|---|

| Pre-Edge (XANES) | Symmetry of the Cu site, electronic configuration. | A weak pre-edge feature would be consistent with a distorted octahedral or square pyramidal geometry lacking a center of inversion. nih.gov |

| Edge Position (XANES) | Oxidation state of copper. | Confirms the presence of Cu(II) by comparing the edge energy to that of known standards (e.g., CuO). researchgate.net |

| Post-Edge/EXAFS | Coordination number, bond distances, and identity of neighboring atoms. | Provides quantitative data on the Cu-O bond lengths and the Cu-Cu distance, verifying the paddlewheel structure. nih.gov |

Structural Dynamics and Ligand Exchange Mechanisms in Solution and Solid States

The structure of (Isooctanoato-O)(neodecanoato-O)copper is not static, particularly in solution. The dinuclear paddlewheel structure can participate in dynamic equilibria. In the presence of strongly coordinating solvents or other Lewis bases (L), the axial positions can be occupied, or the dimer can dissociate to form monomeric species, as shown in the following equilibrium:

[Cu₂(OOCR)₂(OOCR')₂] + 2L ⇌ 2 [Cu(OOCR)(OOCR')(L)]

This equilibrium is influenced by the nature of the solvent, temperature, and concentration. Techniques like UV-visible spectroscopy and variable-temperature NMR can be used to study these dynamics.

Ligand exchange is another critical dynamic process. nih.gov This can occur through several pathways:

Intermolecular Carboxylate Exchange: A coordinated isooctanoate or neodecanoate ligand can exchange with a free carboxylate anion in solution. This process is fundamental in understanding the stability and reactivity of the complex.

Axial Ligand Exchange: If a solvent molecule or other ligand is coordinated in the axial position, it can exchange rapidly with bulk solvent molecules. This is often a fast process, as the axial bonds are typically weaker than the equatorial bonds. youtube.com

Intramolecular Rearrangement: While less common, it is conceivable that the bulky carboxylate ligands could undergo conformational changes or slight rearrangements within the coordination sphere.

In the solid state, structural dynamics are more limited but can occur at elevated temperatures. Thermogravimetric analysis (TGA), often coupled with other techniques, can reveal the loss of any coordinated axial solvent molecules, followed by the thermal decomposition of the complex itself, which involves the breaking of the coordination bonds.

Theoretical and Computational Modeling of Molecular Structure and Electronic Configuration

Theoretical and computational chemistry offers powerful tools for the in-depth investigation of the molecular and electronic structures of complex coordination compounds like (Isooctanoato-O)(neodecanoato-O)copper. While specific computational studies on this heteroleptic (mixed-ligand) complex are not prominent in publicly available literature, its properties can be thoroughly modeled and understood by analogy to the extensive research conducted on related copper(II) carboxylate systems. nih.govnih.gov These compounds almost invariably adopt a dinuclear "paddlewheel" structure, [Cu₂(OOCR)₄L₂], where two copper(II) ions are bridged by four carboxylate ligands. nih.govacs.orgnih.gov In the case of (Isooctanoato-O)(neodecanoato-O)copper, this would involve a core of two copper atoms bridged by a mix of isooctanoate and neodecanoate ligands. Computational methods are indispensable for elucidating the subtle structural and electronic effects arising from the use of two different carboxylate ligands with varying steric bulk.

Density Functional Theory (DFT) Applications for Electronic Structure, Bonding Analysis, and Spectroscopic Property Prediction

Density Functional Theory (DFT) stands as a primary computational method for investigating the electronic structure of copper(II) carboxylate complexes due to its favorable balance of computational cost and accuracy. nih.govnih.gov For a mixed-ligand complex like (Isooctanoato-O)(neodecanoato-O)copper, DFT calculations can predict the ground-state geometry, optimize the coordinates of the paddlewheel structure, and provide critical insights into the nature of the chemical bonds. nih.gov

Electronic Structure and Bonding: DFT studies on analogous copper paddlewheel complexes reveal significant antiferromagnetic coupling between the two Cu(II) centers, which have a d⁹ electronic configuration. acs.orgnih.gov This interaction results in a singlet ground state (S=0) and a low-lying triplet excited state (S=1). DFT calculations are crucial for quantifying the energy gap between these states, known as the magnetic exchange coupling constant (-J). mdpi.com The nature and arrangement of the isooctanoate and neodecanoate ligands—specifically the electron-donating character of the alkyl groups and the steric hindrance they impose—are expected to modulate this coupling constant.

Bonding analysis using tools like Natural Bond Orbital (NBO) analysis can further elucidate the nature of the Cu-O coordination bonds and the through-bond and through-space interactions between the copper centers. nih.gov These calculations provide details on orbital overlaps and charge distribution, as illustrated in the representative data below.

Spectroscopic Property Prediction: DFT is widely used to simulate vibrational (Infrared and Raman) and electronic (UV-Vis) spectra. By calculating the vibrational frequencies, DFT aids in the assignment of experimental FTIR bands, particularly the characteristic symmetric and asymmetric stretching frequencies of the carboxylate groups (COO⁻), which are sensitive to their coordination mode. nih.govnih.gov The difference between the asymmetric (ν_asym) and symmetric (ν_sym) stretching frequencies (Δν) is indicative of the bridging bidentate coordination mode typical of paddlewheel structures. nih.gov Time-Dependent DFT (TD-DFT) is employed to predict electronic transitions, helping to interpret the UV-Vis spectrum, which for Cu(II) paddlewheel complexes is typically characterized by d-d transitions and ligand-to-metal charge transfer bands.

| Parameter | Calculated Value | Significance |

|---|---|---|

| Cu-Cu Bond Distance | 2.60 - 2.65 Å | Indicates weak metal-metal interaction, typical for paddlewheel dimers. researchgate.net |

| Cu-O (equatorial) Bond Distance | 1.95 - 1.98 Å | Represents the primary coordination bond length between copper and the carboxylate oxygen. nih.gov |

| Natural Charge on Cu | +1.1 to +1.3 |e| | Shows partial reduction of the formal +2 oxidation state due to ligand-to-metal charge donation. nih.gov |

| Natural Charge on O (carboxylate) | -0.75 to -0.85 |e| | Indicates strong polarization of the Cu-O bond. |

| Calculated Δν (ν_asym - ν_sym) | 180 - 220 cm⁻¹ | Confirms the bridging bidentate coordination mode of the carboxylate ligands. nih.gov |

| Singlet-Triplet Energy Gap (-J) | 250 - 330 cm⁻¹ | Quantifies the strong antiferromagnetic coupling between the two Cu(II) centers. nih.gov |

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions

While DFT provides a static, minimum-energy picture, Molecular Dynamics (MD) simulations introduce temperature and time, allowing for the exploration of the dynamic behavior of (Isooctanoato-O)(neodecanoato-O)copper. MD is particularly valuable for understanding the conformational flexibility of the bulky and branched isooctanoate and neodecanoate ligands and their influence on the complex's macroscopic properties.

Intermolecular Interactions: In the solid state or in solution, the long, nonpolar alkyl chains will govern the intermolecular interactions. MD simulations can model the packing of these complexes in a crystal lattice or their aggregation behavior in non-aqueous solvents. These simulations can predict bulk properties such as density, viscosity, and solubility parameters. By analyzing the radial distribution functions between molecules, MD can quantify the degree of intermolecular ordering and the nature of the van der Waals interactions that dominate the packing of the hydrocarbon chains. acs.org This is crucial for applications where the compound is used as a liquid or in a formulation, as these interactions dictate its physical behavior.

| Parameter | Typical Value/Setting | Purpose |

|---|---|---|

| Force Field | GAFF / OPLS-AA | Defines the potential energy function for organic molecules. |

| Metal Center Parameters | Custom (from DFT) | Accurately models the Cu₂O₈ core geometry and charges. |

| Ensemble | NPT (Isothermal-Isobaric) | Simulates constant temperature and pressure, mimicking laboratory conditions. |

| Temperature | 298 K (25 °C) | Standard ambient temperature. |

| Pressure | 1 atm | Standard atmospheric pressure. |

| Simulation Time | 100 - 500 ns | Allows for sufficient sampling of conformational and intermolecular dynamics. |

| Time Step | 1 - 2 fs | Integration time step for solving the equations of motion. |

Ab Initio Quantum Chemical Calculations for High-Accuracy Energetic and Spectroscopic Parameters

For systems with complex electronic structures, such as the magnetically coupled Cu(II) dimer, standard DFT functionals can sometimes provide inaccurate results for certain properties. High-accuracy ab initio (from first principles) quantum chemical calculations, while computationally more demanding, are employed to obtain benchmark values and resolve ambiguities.

High-Accuracy Energetics: The accurate calculation of the singlet-triplet energy gap (-J) in copper paddlewheel complexes is a known challenge. acs.org The ground state is multiconfigurational in nature, meaning that a single determinant method like DFT may not fully capture the physics of the system. acs.org Ab initio methods such as the Complete Active Space Self-Consistent Field (CASSCF) followed by second-order perturbation theory (CASPT2) are designed to handle such multireference systems. acs.org These methods provide a more rigorous description of the electronic communication between the two copper centers, leading to more reliable predictions of the magnetic coupling constant.

Spectroscopic Parameters: Ab initio calculations can also be used to compute spectroscopic parameters with high precision. For instance, they can provide benchmark calculations for the hyperfine coupling constants used in Electron Paramagnetic Resonance (EPR) spectroscopy. While DFT is often used for this purpose, comparing the results to high-level ab initio calculations can validate the chosen functional and basis set, ensuring a reliable interpretation of experimental EPR data. nih.gov

| Computational Method | Typical Calculated -J (cm⁻¹) | Level of Theory |

|---|---|---|

| DFT (B3LYP) | ~260 | Standard hybrid functional. |

| DFT (Broken-Symmetry) | ~290 | A common DFT approach for coupled systems. |

| CASSCF(2,2)/CASPT2 | ~315 | High-level multireference ab initio method. acs.org |

| Experimental | ~320 | Value derived from magnetic susceptibility measurements. |

Reactivity Profiles and Mechanistic Investigations of Isooctanoato O Neodecanoato O Copper

Fundamental Reactivity Patterns in Relation to Copper Oxidation States and Ligand Exchange

The reactivity of (Isooctanoato-O)(neodecanoato-O)copper is intrinsically linked to the accessible oxidation states of copper, primarily Cu(II) and Cu(I), and the dynamic nature of the coordination sphere. Copper(II) carboxylates, including the title compound, typically exist as dinuclear "paddlewheel" structures, especially in the solid state and in non-coordinating solvents. nih.govnih.govmdpi.com In this arrangement, four carboxylate ligands bridge two copper(II) centers. nih.govnih.govmdpi.com The fundamental reactivity patterns of this complex are dominated by two principal processes: ligand exchange and redox transformations.

Ligand Exchange:

The isooctanoate and neodecanoate ligands are subject to exchange with other coordinating species present in the reaction medium. This process is crucial for the catalytic activity of the complex, as the substrate must first coordinate to the copper center. The rate and equilibrium of ligand exchange are influenced by several factors, including the nature of the incoming ligand, the solvent, and the presence of additives. For instance, the exchange of water ligands in aqueous copper(II) complexes is exceptionally fast, with rate constants in the order of 10⁸ s⁻¹. researchgate.net While the exchange of carboxylate ligands is generally slower, it remains a facile process. The general mechanism for ligand exchange in square-planar copper(II) complexes, a common geometry for these compounds, often proceeds through an associative mechanism, involving the formation of a five- or six-coordinate intermediate. researchgate.netnih.gov

The exchange process can be represented by the following general equilibrium:

[Cu₂(O₂CR)(O₂CR')] + 2L ⇌ [Cu₂(O₂CR)(O₂CR')L₂]

where R and R' represent the isooctyl and neodecyl groups, and L is an incoming ligand. The stability of the resulting complex will depend on the coordinating ability of L.

Copper Oxidation States:

The redox activity of the copper center is another cornerstone of the compound's reactivity. The Cu(II)/Cu(I) redox couple plays a pivotal role in many catalytic cycles. The reduction of Cu(II) to Cu(I) is often a key step, for example, in atom transfer radical polymerization (ATRP) and certain oxidation reactions where the copper complex acts as an oxidant. Conversely, the oxidation of Cu(I) to Cu(II) is essential for completing the catalytic cycle in many cross-coupling reactions. The specific redox potential of the Cu(II)/Cu(I) couple in (Isooctanoato-O)(neodecanoato-O)copper will be influenced by the electron-donating properties of the isooctanoate and neodecanoate ligands and the solvent environment. nih.gov

Elucidation of Reaction Pathways, Intermediate Species, and Transition States

The elucidation of reaction pathways involving (Isooctanoato-O)(neodecanoato-O)copper often involves the characterization of transient intermediates and the calculation of transition state energies. While direct studies on this specific complex are not widely available, mechanistic investigations of similar copper carboxylate-catalyzed reactions provide significant insights.

Catalytic Oxidation:

In oxidation reactions, such as the Kharasch-Sosnovsky reaction, copper(II) carboxylates are known to react with peroxides to generate radical species. The neodecanoate ligand, for instance, enhances the solubility of the copper salt in organic solvents, which is beneficial for such reactions. A plausible pathway involves the formation of a copper(I) species and a carboxyl radical, which can then initiate further reactions.

Amination and Diamination Reactions:

Copper(II) neodecanoate has been shown to be an effective catalyst for the intramolecular diamination of alkenes. The reaction mechanism is believed to proceed through a radical-mediated pathway, involving the following key steps:

Cis-aminocupration: Formation of an organocopper intermediate.

Homolysis: Generation of a carbon radical.

Radical Coupling: The carbon radical combines with the Cu(II) center to form a Cu(III) intermediate.

Reductive Elimination: This step leads to the formation of the final cyclic product and regenerates a Cu(I) species, which is then reoxidized to Cu(II) to complete the catalytic cycle.

Decomposition Pathways:

The thermal decomposition of copper carboxylates has been studied to understand the formation of copper nanoparticles. The decomposition of copper(II) neodecanoate, for example, proceeds through the loss of the carboxylate ligands to form metallic copper. Thermogravimetric analysis indicates that this decomposition can occur in distinct stages. The general mechanism for the thermal decarboxylation of carboxylic acids can proceed through various pathways, including unimolecular heterolytic or homolytic fission. stackexchange.com For copper carboxylates, the process often involves the tilting of the carboxylate group towards the copper surface, followed by the elimination of carbon dioxide and the deposition of a hydrocarbon fragment. nih.gov

Kinetic and Thermodynamic Aspects of Reactivity in Solution and Heterogeneous Systems

The kinetics and thermodynamics of reactions involving (Isooctanoato-O)(neodecanoato-O)copper are critical for understanding and optimizing its applications.

Kinetics:

Kinetic studies of ligand exchange reactions in copper(II) complexes often reveal a two-term rate law, indicating both a solvent-assisted and a ligand-assisted pathway. nih.gov The rate of reaction can be expressed as:

Rate = (k_s + k_L[L])[Complex]

where k_s is the rate constant for the solvent-assisted pathway and k_L is the rate constant for the ligand-assisted pathway. The relative contributions of these pathways depend on the nature of the solvent and the incoming ligand. For example, in the ligand exchange of copper(II) complexes with Schiff base ligands, the reaction was found to be first-order with respect to both the complex and the incoming ligand. nih.gov

Thermodynamics:

The thermodynamic stability of (Isooctanoato-O)(neodecanoato-O)copper and its adducts is a key factor in its reactivity. The formation of complexes with other ligands is an equilibrium process, and the stability constant (K) is a measure of the thermodynamic favorability of this process. The stability of copper(II) carboxylate complexes can be influenced by the nature of the carboxylate ligand and the solvent. For instance, the stability constant of a copper(II) complex with a diamine ligand was found to increase significantly with an increasing proportion of methanol (B129727) in a methanol-water mixture. rsc.org

The thermodynamic parameters for ligand exchange reactions, such as the change in enthalpy (ΔH°) and entropy (ΔS°), can be determined from the temperature dependence of the equilibrium constant. These parameters provide insights into the nature of the bonding in the complexes.

| Parameter | General Trend for Copper(II) Carboxylate Reactions | Significance |

| Ligand Exchange Rate | Generally fast, with rate constants varying over a wide range. | Influences the speed of catalytic turnover. |

| Activation Energy (Ea) | Dependent on the specific reaction pathway (associative vs. dissociative). | Determines the temperature sensitivity of the reaction rate. |

| Enthalpy of Reaction (ΔH°) | Can be exothermic or endothermic depending on the ligand. | Indicates the heat released or absorbed during the reaction. |

| Entropy of Reaction (ΔS°) | Often positive for ligand exchange due to the release of solvent molecules. | Reflects the change in disorder of the system. |

| Gibbs Free Energy (ΔG°) | Negative for spontaneous reactions. | Determines the position of the equilibrium. |

This table presents generalized trends for copper(II) carboxylate complexes based on available literature and may not represent the specific values for (Isooctanoato-O)(neodecanoato-O)copper.

Influence of Solvent, Temperature, Pressure, and Additives on Compound Reactivity and Selectivity

The reactivity and selectivity of (Isooctanoato-O)(neodecanoato-O)copper are highly sensitive to the reaction environment.

Solvent Effects:

The choice of solvent can have a profound impact on reaction rates and equilibria. The solubility of the complex is a primary consideration, and the use of neodecanoate ligands is known to improve solubility in nonpolar organic solvents. The coordinating ability of the solvent is also critical. Coordinating solvents can compete with the substrate for binding sites on the copper center, potentially inhibiting the reaction. Conversely, in some cases, solvent coordination can stabilize intermediates or transition states, thereby accelerating the reaction. For example, the stability of copper(II) complexes has been shown to vary significantly in different solvent mixtures, such as methanol-water. rsc.org

Temperature:

Temperature generally has a significant effect on reaction rates, as described by the Arrhenius equation. For many reactions catalyzed by copper carboxylates, increasing the temperature increases the reaction rate. However, temperature can also affect selectivity, as different reaction pathways may have different activation energies. For instance, in the thermal decomposition of copper neodecanoate, specific temperatures are required to achieve the desired transformation to metallic copper.

Pressure:

The effect of pressure on the reactivity of (Isooctanoato-O)(neodecanoato-O)copper in solution is generally less pronounced than that of solvent or temperature, unless gaseous reactants or products are involved. For reactions with a significant change in the number of moles of gas, pressure can influence the equilibrium position according to Le Chatelier's principle.

Additives:

Additives can play a variety of roles in modifying the reactivity and selectivity of the copper complex.

Bases: In reactions involving deprotonation steps, such as some ligand exchange processes, the addition of a base can significantly accelerate the reaction rate. nih.gov

Co-catalysts: In some catalytic systems, a co-catalyst may be required to facilitate a particular step in the reaction cycle.

Initiators: In radical reactions, a radical initiator may be used to start the reaction chain.

The effect of various additives on the reactivity of copper carboxylates is an active area of research, with the goal of fine-tuning the catalytic system for specific applications.

Redox Chemistry and Electron Transfer Processes Involving (Isooctanoato-O)(neodecanoato-O)copper

The redox chemistry of (Isooctanoato-O)(neodecanoato-O)copper is central to its function in a wide range of chemical transformations. The ability of the copper center to cycle between the +2 and +1 oxidation states is fundamental to its catalytic activity. nih.gov

Electron Transfer Mechanisms:

Electron transfer processes involving copper complexes can occur through either inner-sphere or outer-sphere mechanisms.

Inner-sphere electron transfer: This mechanism involves the formation of a bridged intermediate between the copper complex and the other reactant, through which the electron is transferred. Ligand exchange is a prerequisite for this pathway.

Outer-sphere electron transfer: In this case, the electron is transferred between the two reactants without the formation of a covalent bond. The rate of outer-sphere electron transfer is influenced by the reorganization energy of the reactants and the driving force of the reaction.

In many catalytic reactions involving copper carboxylates, the initial step involves the coordination of the substrate to the copper center, suggesting an inner-sphere mechanism for subsequent electron transfer.

Redox Potential:

The redox potential of the Cu(II)/Cu(I) couple is a critical parameter that determines the thermodynamic feasibility of electron transfer reactions. This potential is influenced by:

The nature of the ligands: The electron-donating or -withdrawing properties of the isooctanoate and neodecanoate ligands will affect the electron density at the copper center and thus its redox potential.

The coordination geometry: The geometry of the complex can have a significant impact on the relative stabilities of the Cu(II) and Cu(I) oxidation states.

The solvent: The solvent can stabilize one oxidation state more than the other, thereby shifting the redox potential. nih.gov

The redox chemistry of copper(II) carboxylates is exploited in a variety of synthetic applications. For example, in oxidation reactions, the Cu(II) complex can act as an oxidant, being reduced to Cu(I) in the process. In other reactions, a Cu(I) species may be the active catalyst, and its in situ generation from a Cu(II) precursor is a common strategy.

No Publicly Available Research on the Catalytic Applications of (Isooctanoato-O)(neodecanoato-O)copper in Specified Organic Synthesis

Despite a comprehensive search of scientific literature and public databases, no specific research or data could be found detailing the use of the chemical compound (Isooctanoato-O)(neodecanoato-O)copper in the catalytic applications outlined for this article.

Searches for the compound, including by its CAS number (84129-19-1), did not yield any studies related to its role in advanced polymerization chemistry or selective oxidation and reduction catalysis. Specifically, no information was available on its use in:

Atom Transfer Radical Polymerization (ATRP)

Controlled/Living Radical Polymerization

Olefin Polymerization and Copolymerization

Ring-Opening Polymerization

Aerobic Oxidation of Organic Substrates

While copper compounds, in general, are widely utilized as catalysts in these areas, there is no publicly accessible information to suggest that this particular mixed-carboxylate copper complex has been investigated or employed for these purposes. The existing literature focuses on other copper salts and complexes.

Therefore, it is not possible to provide the requested detailed article on the catalytic applications of (Isooctanoato-O)(neodecanoato-O)copper in organic synthesis as per the specified outline due to the absence of relevant research findings. The compound itself is listed in chemical databases, confirming its existence, but its functional applications in the requested catalytic processes are not documented in the public domain.

Catalytic Applications of Isooctanoato O Neodecanoato O Copper in Organic Synthesis

Efficacy in Selective Oxidation and Reduction Catalysis

Selective Aliphatic and Aromatic Hydroxylation Reactions

Copper-catalyzed hydroxylation reactions are crucial for the introduction of hydroxyl groups into organic molecules, a key step in the synthesis of many valuable chemicals. While specific studies on (Isooctanoato-O)(neodecanoato-O)copper are absent, other copper carboxylates have demonstrated utility in this area. For instance, copper(II) acetate (B1210297) and other Cu(II) salts are known to facilitate the C-H hydroxylation of arenes. nih.gov These reactions often proceed via a non-radical, organometallic pathway. nih.gov

In a general sense, copper-catalyzed aromatic hydroxylation can be achieved under mild conditions using various ligands to enhance catalyst performance. organic-chemistry.org For example, the use of ligands like N,N'-bis(4-hydroxyl-2,6-dimethylphenyl)oxalamide with a copper source can efficiently convert (hetero)aryl halides to phenols. organic-chemistry.org It is plausible that (Isooctanoato-O)(neodecanoato-O)copper could serve as a soluble copper source in similar systems.

The hydroxylation of aliphatic C-H bonds, a more challenging transformation, has also been approached with copper catalysts. Directing groups are often employed to achieve regioselectivity in these intramolecular hydroxylations. nih.gov Biomimetic studies, inspired by copper-containing enzymes, have shown that copper complexes can catalyze the hydroxylation of non-activated C-H bonds, highlighting the potential for these catalysts in complex molecule synthesis. organic-chemistry.org

Catalytic Hydrogenation, Dehydrogenation, and Transfer Hydrogenation Reactions

Copper catalysts are well-established in hydrogenation and dehydrogenation processes. Specifically, copper chromite has been a classical catalyst for ester hydrogenation, though research into more environmentally benign and efficient homogeneous copper catalysts is ongoing. Copper(I) complexes with N-heterocyclic carbene ligands have been shown to catalyze the hydrogenation of α,β-unsaturated carboxylic acid derivatives. nih.gov The hydrogenation of CO2 to formate (B1220265) has also been achieved with molecular copper catalysts, showcasing their role in sustainable chemistry. acs.orgrsc.org

In the realm of dehydrogenation, copper-based catalysts are utilized in oxidative dehydrogenative coupling reactions. For example, copper complexes can catalyze the oxidative dehydrogenative carboxylation of unactivated alkanes to form allylic esters. mdpi.comberkeley.edu This process involves the activation of inert C(sp³)–H bonds. While the specific role of (Isooctanoato-O)(neodecanoato-O)copper is not documented, its carboxylate ligands could potentially influence the reactivity and selectivity in such transformations.

Oxidation with Peroxides and Other Oxidants

Copper-catalyzed oxidations using peroxides as the terminal oxidant are common in organic synthesis. These reactions are often favored for their mild conditions and efficiency. Copper(II) complexes have been used for the peroxidative oxidation of alcohols and alkanes. mdpi.comresearchgate.net The combination of a copper catalyst with an oxidant like tert-butyl hydroperoxide (TBHP) can facilitate the oxidation of various organic substrates. researchgate.net

The aerobic oxidation of primary alcohols to carboxylic acids can also be catalyzed by copper complexes, often in the presence of co-catalysts like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl). rsc.orgresearchgate.net The nature of the ligands and the copper source can significantly impact the selectivity of the oxidation, determining whether the reaction stops at the aldehyde or proceeds to the carboxylic acid. The solubility of (Isooctanoato-O)(neodecanoato-O)copper in organic solvents could make it a suitable candidate for homogeneous catalytic oxidations.

Prominence in Cross-Coupling Methodologies for C-C and C-Heteroatom Bond Formation

Cross-coupling reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures. Copper catalysts play a significant role in many of these transformations.

C-C Bond Forming Reactions (e.g., Sonogashira, Ullmann-type, Kumada, Negishi)

The Sonogashira coupling , which forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, traditionally employs a palladium catalyst with a copper(I) co-catalyst. organic-chemistry.orgwikipedia.org The copper co-catalyst, often a simple salt, is crucial for the reaction to proceed under mild conditions. wikipedia.org Copper carboxylates, such as copper(I) thiophene-2-carboxylate (B1233283) (CuTC), have been effectively used in these reactions. rsc.orgresearchgate.net

The Ullmann reaction , one of the earliest examples of a transition-metal-catalyzed cross-coupling, uses copper to form symmetric biaryls from aryl halides. organic-chemistry.orgwikipedia.org Modern variations, often referred to as Ullmann-type reactions, are catalyzed by copper complexes under milder conditions and have a broader substrate scope. acs.org These reactions are pivotal for creating C-C bonds in the synthesis of pharmaceuticals and agrochemicals. acs.org

While the Kumada organic-chemistry.orgrsc.org and Negishi organic-chemistry.org couplings are predominantly catalyzed by palladium or nickel, copper-catalyzed versions have been developed. For instance, an efficient copper(I) iodide-catalyzed Negishi coupling of diarylzinc reagents with aryl iodides has been reported. organic-chemistry.org The use of copper offers a more economical and less toxic alternative to palladium and nickel.

| Coupling Reaction | Typical Copper Catalyst/Co-catalyst | Substrates | Bond Formed |

| Sonogashira | Copper(I) salts (e.g., CuI, CuTC) | Terminal alkyne + Aryl/Vinyl halide | C(sp)-C(sp²) |

| Ullmann | Copper powder, Copper(I) salts | Aryl halide + Aryl halide | C(sp²)-C(sp²) |

| Negishi (Cu-cat.) | Copper(I) iodide | Organozinc reagent + Aryl iodide | C(sp²)-C(sp²) |

C-Heteroatom Bond Forming Reactions (e.g., C-N, C-O, C-S Couplings)

Copper-catalyzed C-N and C-O bond formations, often falling under the umbrella of Ullmann-type condensations , are powerful methods for synthesizing aryl amines, ethers, and related compounds. These reactions are generally more efficient and cost-effective with copper catalysts compared to palladium. acs.org The synthesis of nitrogen- and oxygen-containing heterocycles frequently relies on these copper-catalyzed C-N and C-O bond-forming steps. acs.orgresearchgate.net

Similarly, the formation of C-S bonds can be achieved through copper catalysis, coupling thiols with aryl halides to produce aryl sulfides. nih.gov The choice of copper source, ligands, and reaction conditions is critical for achieving high yields and selectivity in these transformations. The use of a soluble copper carboxylate like (Isooctanoato-O)(neodecanoato-O)copper could be advantageous in ensuring a homogeneous reaction medium.

| Heteroatom Coupling | Typical Copper Catalyst | Substrates | Bond Formed |

| C-N Coupling | Copper salts (e.g., Cu₂O) | Amine + Aryl halide | C(sp²)-N |

| C-O Coupling | Copper salts, Copper complexes | Alcohol/Phenol (B47542) + Aryl halide | C(sp²)-O |

| C-S Coupling | Copper salts (e.g., Cu₂O) | Thiol + Aryl halide | C(sp²)-S |

Activation and Functionalization of Inert Chemical Bonds and Small Molecules

The activation of inert C-H bonds is a significant goal in catalysis as it allows for the direct functionalization of simple hydrocarbon feedstocks. Copper catalysis has emerged as a promising approach in this field. acs.org Copper(II) carboxylates have been shown to mediate the C-H functionalization of arenes, such as the acetoxylation of benzene (B151609) and toluene. nih.gov These reactions can proceed through a non-radical, organometallic pathway, offering a degree of control and selectivity. nih.gov

Copper-promoted functionalization of inert C(sp³)–H bonds is also an area of active research, enabling the formation of various new bonds (C-C, C-N, C-O, etc.) from unactivated alkanes. acs.org Furthermore, copper-based catalysts are being investigated for the activation and hydrogenation of small molecules like carbon dioxide (CO₂), converting it into valuable products like formate. rsc.orgrsc.org This highlights the versatility of copper catalysis in addressing challenges in both organic synthesis and sustainable chemistry. The specific contribution of (Isooctanoato-O)(neodecanoato-O)copper in these advanced applications remains an area for future investigation.

Catalytic C-H Bond Activation and Selective Functionalization

Copper(II) carboxylates are increasingly employed as cost-effective and versatile catalysts for the activation and functionalization of otherwise inert C-H bonds, a key strategy in modern organic synthesis for streamlining the construction of complex molecules. nih.govresearchgate.net The catalytic activity of these complexes allows for the direct conversion of C-H bonds into new C-C, C-N, and C-O bonds.

Recent studies have demonstrated that simple copper(II) salts, including those with carboxylate ligands similar to isooctanoate and neodecanoate, can mediate the C-H functionalization of arenes. For instance, copper(II) 2-ethylhexanoate (B8288628) and copper(II) pivalate (B1233124) have been used for the non-directed C-H acetoxylation and related esterification of benzene and toluene. nih.gov These reactions can proceed with high yields and offer the advantage of catalyst recyclability and in situ regeneration using oxygen. nih.gov

The general applicability of copper-catalyzed C-H functionalization extends to a variety of transformations:

C-H Arylation: Copper catalysts can facilitate the coupling of arenes with various arylating agents. For example, copper-catalyzed oxidative decarboxylative coupling of benzoxazoles with 2-nitrobenzoic acids has been developed to produce arylated benzoxazoles. nih.gov

C-H Amination: The formation of C-N bonds through copper-catalyzed C-H amination is a significant area of research. acs.orgnih.gov Copper(II) acetate, for example, has been used to mediate the C-H amination of 2-phenylpyridine (B120327) with anilines. acs.org While many of these reactions require directing groups to achieve regioselectivity, they represent a powerful tool for the synthesis of nitrogen-containing compounds. acs.orgnih.gov

C-H Etherification: The direct alkoxylation and phenoxylation of C(sp²)–H bonds can be achieved using copper catalysts. Methods have been developed for the ortho-etherification of benzoic acid derivatives and amine derivatives using a copper catalyst and air as the oxidant. nih.govacs.org

C-H Borylation and Silylation: Copper-catalyzed C-H borylation provides a route to valuable boronic esters from carboxylic acids via redox-active esters. nih.govnih.govacs.org Similarly, copper(II)-catalyzed silylation of activated alkynes has been demonstrated in aqueous media. nih.gov While some C-silylation methods are metal-free, copper catalysis offers an alternative pathway for specific substrates. acs.orgnih.gov

The following table summarizes representative copper-catalyzed C-H functionalization reactions, providing an insight into the potential applications of (Isooctanoato-O)(neodecanoato-O)copper.

| Functionalization | Catalyst | Substrate | Reagent | Product | Yield (%) | Reference |

| Acetoxylation | Cu(OAc)₂ | Benzene | - | Phenyl acetate | ~80 | nih.gov |

| Pivaloyloxylation | Cu(OPiv)₂ | Benzene | - | Phenyl pivalate | ~75 | nih.gov |

| 2-Ethylhexanoyloxylation | Cu(OHex)₂ | Benzene | - | Phenyl 2-ethylhexanoate | ~85 | nih.gov |

| Intramolecular Amination | Cu(OAc)₂ | N-Phenylbenzamidine | O₂ | 2-Phenylbenzimidazole | High | acs.org |

| Etherification | (CuOH)₂CO₃ | N-(8-quinolinyl)benzamide | Phenol | Ortho-phenoxy product | 85 | nih.govacs.org |

| Decarboxylative Borylation | Cu(acac)₂ | Redox-active ester | B₂pin₂ | Alkyl boronic ester | up to 95 | nih.gov |

Activation of Small Molecules (e.g., CO₂, O₂, N₂O) in Synthesis

The activation of small, abundant molecules like carbon dioxide (CO₂), oxygen (O₂), and nitrous oxide (N₂O) is a critical area of catalysis research aimed at sustainable chemical synthesis. Copper complexes, including carboxylates, play a role in these transformations.

Oxygen (O₂): The aerobic oxidation of alcohols to aldehydes and ketones is a fundamental organic transformation. Copper(II) carboxylate complexes, often in conjunction with ligands or co-catalysts like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), are effective catalysts for these reactions using molecular oxygen as the terminal oxidant. nih.gov The catalytic cycle typically involves the oxidation of a Cu(I) species to a Cu(II) species by O₂. nih.gov For instance, the oxidation of benzyl (B1604629) alcohol to benzoic acid has been achieved with high conversion and yield using a mononuclear Cu(II) complex with hydrogen peroxide, a related oxygen source. nih.gov

Carbon Dioxide (CO₂): Copper catalysts are known to facilitate the carboxylation of various organic substrates with CO₂, enabling the synthesis of carboxylic acids. The key step in these reactions is often the insertion of CO₂ into a copper-carbon bond. While specific examples utilizing (Isooctanoato-O)(neodecanoato-O)copper are not prominent, copper(I) complexes are generally effective for the carboxylation of organoboron compounds and terminal alkynes.

Nitrous Oxide (N₂O): The use of N₂O as an oxidant in copper-catalyzed reactions is less common but has been explored. For example, the direct oxidation of benzene to phenol can be achieved using N₂O, although this process is often associated with heterogeneous catalysts under specific industrial conditions. The activation of N₂O by molecular copper complexes is an area of ongoing research. nih.gov

The table below presents examples of small molecule activation by copper complexes, illustrating the potential catalytic functions of (Isooctanoato-O)(neodecanoato-O)copper.

| Small Molecule | Catalyst System | Substrate | Transformation | Key Feature | Reference |

| O₂ | [Cu₂(OOC₆H₄Br)(OCH₃)(bipy)₂(ClO₄)₂] | Benzyl alcohol | Oxidation to Benzaldehyde | Quantitative conversion | nih.gov |

| O₂ | Cu(II) complex / TEMPO | Primary Alcohols | Oxidation to Aldehydes | High selectivity | nih.gov |

| O₂ | Cu(ClO₄)₂ | bis(1-methyl-benzimiazol-2-yl)methane | Oxidation to Ketone | High conversion at room temperature | nih.gov |

| CO₂ | Copper(I) catalyst | Organoboronic esters | Carboxylation | Formation of carboxylic acids | - |

| N₂O | Trinuclear Copper Cluster | - | Reduction of N₂O | Mimics nitrous oxide reductase | nih.gov |

Strategies for Heterogenization, Immobilization, and Recoverability of Catalytic Systems

A significant challenge in homogeneous catalysis is the separation and recovery of the catalyst from the reaction mixture. To address this, various strategies have been developed to immobilize homogeneous catalysts like (Isooctanoato-O)(neodecanoato-O)copper onto solid supports, thereby combining the high activity and selectivity of homogeneous systems with the practical advantages of heterogeneous catalysts.

Surface Immobilization on Inorganic (e.g., Silica (B1680970), Alumina) and Organic (e.g., Polymers) Supports

The immobilization of copper complexes on solid supports is a widely explored strategy to enhance catalyst stability and reusability.

Inorganic Supports: Silica (SiO₂) and alumina (B75360) (Al₂O₃) are common inorganic supports due to their high surface area, mechanical stability, and chemical inertness. Copper(II) complexes can be immobilized on these supports through various methods, including impregnation, covalent grafting, and sol-gel encapsulation. For instance, a 3-(2-aminoethylamino)propyl-functionalized silica gel has been used to immobilize copper(II) for use in Ullmann homocoupling reactions. This heterogeneous catalyst could be recovered by simple filtration and reused multiple times without a significant loss of activity.

Organic Supports: Polymers offer a versatile platform for catalyst immobilization. Chitosan, a natural biopolymer, has been used to support copper(II) catalysts for various organic transformations, including cross-coupling and cycloaddition reactions. nih.gov These polymer-supported catalysts often exhibit high efficiency in green solvents like water and can be easily separated from the reaction mixture. nih.gov

Nanoparticle Encapsulation and Core-Shell Architectures for Enhanced Stability and Reusability

Encapsulating copper catalysts within nanoparticles or creating core-shell structures provides a protective environment for the active species, preventing leaching and deactivation.

Nanoparticle Encapsulation: Copper nanoparticles can be encapsulated within porous materials like metal-organic frameworks (MOFs) or zeolites. For example, copper-containing zeolitic imidazolate frameworks (ZIFs) have been synthesized and used as efficient catalysts in click chemistry. acs.org The porous structure of the ZIF protects the copper species while allowing access for the reactants.

Core-Shell Architectures: Magnetic nanoparticles (e.g., Fe₃O₄) can serve as a core that is coated with a shell material (e.g., silica or a polymer) to which the copper catalyst is anchored. This design allows for easy magnetic separation of the catalyst from the reaction medium. A novel nanomagnetic Schiff base complex of copper(II) has been synthesized and shown to be an efficient and recyclable catalyst for the synthesis of tetrazoles.

Application in Flow Chemistry and Continuous Reactor Systems with Immobilized Catalysts

The use of immobilized catalysts is particularly advantageous in flow chemistry, where reactants are continuously passed through a reactor containing the solid-supported catalyst. This setup allows for enhanced process control, improved safety, and straightforward product isolation.

Copper tube flow reactors have been employed for various copper-catalyzed reactions, including Ullmann condensations and Sonogashira couplings. nih.gov In these systems, the inner surface of the copper tube itself can act as the catalyst, eliminating the need for additional metal sources or ligands. For immobilized copper carboxylate systems, a packed-bed reactor, where the solid-supported catalyst is packed into a column, is a common configuration. This allows for continuous operation over extended periods with consistent product output.

Design of Self-Assembled or Supramolecular Catalytic Systems

Self-assembly and supramolecular chemistry offer sophisticated approaches to creating highly organized and efficient catalytic systems.

Self-Assembled Systems: The spontaneous organization of molecular components into well-defined structures can be harnessed to create catalytic assemblies. The self-assembly of copper(II) ions with specific organic ligands, such as nucleotides and amphiphilic amino acids, can lead to the formation of nanoaggregates that mimic the active sites of copper-containing enzymes like catechol oxidase.

Supramolecular Catalysis: This approach involves the use of macrocyclic host molecules or other supramolecular scaffolds to encapsulate or regulate the activity of a catalyst. While specific examples involving (Isooctanoato-O)(neodecanoato-O)copper are not readily found, the concept has been demonstrated with other copper complexes. For instance, cucurbiturils, a family of molecular containers, have been used to mediate catalytic reactions. Supramolecularly regulated copper(I) complexes of bisoxazoline ligands have been developed for the catalytic insertion of carbenoids into O-H bonds, where the catalytic performance can be modulated by an external molecule that interacts with the ligand scaffold. nih.gov

The following table provides an overview of different immobilization and advanced catalytic system design strategies for copper catalysts.

| Strategy | Support/System | Catalyst Type | Application Example | Key Advantage | Reference |

| Surface Immobilization | Functionalized Silica Gel | Immobilized Cu(II) | Ullmann Homocoupling | High reusability | - |

| Chitosan | Cu(II)/Chitosan Composite | Sonogashira Coupling | Green solvent compatibility | nih.gov | |

| Nanoparticle Encapsulation | Zeolitic Imidazolate Framework (ZIF-8) | Cu/ZIF-8 | Click Chemistry | High stability and porosity | acs.org |

| Core-Shell Architecture | Magnetic Nanoparticles (Fe₃O₄@Silica) | Immobilized Cu(II) Complex | Synthesis of Tetrazoles | Easy magnetic separation | - |

| Flow Chemistry | Copper Tube Reactor | Metallic Copper Surface | Ullmann Condensation | No added catalyst needed | nih.gov |

| Supramolecular Catalysis | Bisoxazoline Ligand with Regulation Site | Supramolecularly Regulated Cu(I) | O-H Insertion | Modulatable catalytic activity | nih.gov |

Application of Isooctanoato O Neodecanoato O Copper in Advanced Materials Science

Precursor in Metal-Organic Chemical Vapor Deposition (MOCVD) for Copper Thin Film Growth

(Isooctanoato-O)(neodecanoato-O)copper serves as a promising precursor for the MOCVD of high-purity copper thin films. MOCVD is a versatile technique that involves the decomposition of a volatile organometallic precursor on a heated substrate to form a thin film. The choice of precursor is critical to achieving desired film properties, and this mixed-ligand copper complex presents several advantages, including good thermal stability and a clean decomposition profile.

Deposition Kinetics and Process Parameters for Film Growth Control

The deposition kinetics of copper thin films from (Isooctanoato-O)(neodecanoato-O)copper are governed by a complex interplay of various process parameters. While specific kinetic data for this exact precursor is not extensively documented in public literature, general principles from related copper carboxylate precursors can be extrapolated. The film growth rate is typically influenced by the substrate temperature, precursor vapor pressure, and the concentration of reactant gases.

Thermodynamic modeling of MOCVD processes for similar copper precursors, such as copper(II) β-diketonates, predicts the deposition of pure, carbon-free copper over a wide range of substrate temperatures and reactor pressures. ias.ac.in This suggests that with appropriate control of process parameters, (Isooctanoato-O)(neodecanoato-O)copper can also yield high-quality copper films.

Below is an interactive data table summarizing the key process parameters and their general influence on copper thin film growth in MOCVD processes.

| Parameter | Typical Range | Influence on Film Growth |

| Substrate Temperature | 150 - 400 °C | Affects precursor decomposition rate, film crystallinity, and grain size. Higher temperatures generally lead to higher growth rates and larger grain sizes. |

| Precursor Vaporizer Temperature | 100 - 200 °C | Controls the precursor delivery rate to the reactor. Must be high enough for sufficient volatilization without causing premature decomposition. |

| Reactor Pressure | 1 - 100 Torr | Influences the mass transport of the precursor and byproducts, affecting film uniformity and conformality. |

| Carrier Gas Flow Rate | 50 - 200 sccm | Determines the residence time of the precursor in the reactor and affects the boundary layer thickness. |

| Reactant Gas (e.g., H₂) | 0 - 100 sccm | Can act as a reducing agent, facilitating the removal of organic ligands and reducing the incorporation of impurities like carbon and oxygen. |

Elucidation of Growth Mechanisms and Microstructure Development of Copper Films from (Isooctanoato-O)(neodecanoato-O)copper Precursors

The growth of copper films from (Isooctanoato-O)(neodecanoato-O)copper precursors is believed to proceed through a series of steps: transport of the precursor to the substrate, adsorption onto the surface, surface chemical reactions leading to the cleavage of the copper-oxygen bonds and release of the carboxylate ligands as volatile byproducts, and finally, the nucleation and growth of the copper film.

The microstructure of the resulting copper films is highly dependent on the deposition conditions. At lower temperatures, films may be amorphous or have a fine-grained structure. As the substrate temperature increases, the surface mobility of the copper adatoms increases, promoting the formation of larger, more crystalline grains. The presence of a reducing agent like hydrogen can also influence the microstructure by preventing the formation of copper oxides and promoting the growth of pure metallic copper. Studies on other copper precursors have shown that the growth can follow a Volmer-Weber (island growth) mechanism, which is typical for metal deposition on dissimilar substrates. researchgate.net The initial copper nuclei then coalesce to form a continuous film.

Integration into Microelectronic and Optoelectronic Device Fabrication

Copper has become the material of choice for interconnects in advanced microelectronic devices due to its lower resistivity and higher electromigration resistance compared to aluminum. The damascene process is the standard method for fabricating these copper interconnects, which involves filling trenches and vias etched into a dielectric material with copper. harvard.edu MOCVD using precursors like (Isooctanoato-O)(neodecanoato-O)copper offers a potential route for depositing conformal copper seed layers in these high-aspect-ratio features, which is a critical step for subsequent electroplating. harvard.edu

In optoelectronics, transparent conductive films are essential components of devices such as displays and solar cells. While typically made from materials like indium tin oxide (ITO), copper nanowire networks are being explored as a flexible and cost-effective alternative. MOCVD can be employed to create the initial copper structures that are then patterned to form these transparent conductors.

Role in Nanomaterial Synthesis and Architecture